molecular formula C8H8ClNO2 B1611343 N-(2-chloro-4-hydroxyphenyl)acetamide CAS No. 56074-07-8

N-(2-chloro-4-hydroxyphenyl)acetamide

Cat. No.: B1611343
CAS No.: 56074-07-8
M. Wt: 185.61 g/mol
InChI Key: CDGZSMOCDYNULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloro-4-hydroxyphenyl)acetamide” is a chemical compound with the linear formula C8H8ClNO2 . It has a molecular weight of 185.61 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a molecule structurally similar to our compound of interest, has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent . When the reaction was carried out in dilute acetic acid as a solvent, the [PdCl 2 (dppb)] catalyst precursor leads in one pot to N-(4-hydroxyphenyl)acetamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Structure

N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via reaction with chlorotrimethylsilane, leading to various compounds investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. This research contributes to the understanding of the structure and synthesis process of similar compounds (Nikonov et al., 2016).

Combinatorial Library Generation

N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was synthesized as part of a project to generate a combinatorial library based on a fungal natural product, showcasing the compound's utility in creating diverse chemical libraries (Davis & Healy, 2010).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized by chemoselective monoacetylation of 2-aminophenol using Novozym 435 as the catalyst. This study explored different acyl donors and parameters, offering insights into efficient and selective synthesis methods (Magadum & Yadav, 2018).

Environmental and Metabolic Studies

Studies have focused on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the environmental and biological interactions of compounds like N-(2-chloro-4-hydroxyphenyl)acetamide (Coleman et al., 2000).

Electrochemical Sensing

Research into electrochemical sensing of environmental substances demonstrated the potential for using nitrogen-doped carbon black for the detection of N-(4-hydroxyphenyl) acetamide, highlighting its relevance in environmental monitoring (Yi et al., 2020).

Inhibition of Fatty Acid Synthesis

The compound has been studied for its inhibitory effect on fatty acid synthesis in green algae, contributing to our understanding of its impact in agricultural and environmental contexts (Weisshaar & Böger, 1989).

Green Synthesis Applications

The compound has been used in the green synthesis of intermediates for dye production, exemplifying its role in more environmentally friendly chemical synthesis processes (Zhang, 2008).

Properties

IUPAC Name

N-(2-chloro-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGZSMOCDYNULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561949
Record name N-(2-Chloro-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56074-07-8
Record name N-(2-Chloro-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part E. A solution of 4-amino-3-chlorophenol hydrochloride (18.6 g, 103 mmol) and sodium acetate (18.6 g, 227 mmol) in glacial acetic acid (200 mL) was heated to gentle reflux for 12 hours, then cooled and poured into 4 volumes water. This was neutralized with portionwise addition of sodium bicarbonate, and the resulting mixture was extracted with ethyl acetate (2×500 mL). The extracts were washed with brine, combined, dried over magnesium sulfate, filtered and evaporated. The resulting solid was triturated with warm ether; filtration and vacuum drying gave 4-acetamido-3-chlorophenol (16.1 g, 86.7 mmol, 84%). m.p. 128-129° C. TLC RF 0.14 (50:50 ethyl acetate-hexane). 1H NMR (300 MHz, 4:1 CDCl3.CD3OD): d 7.66 (1H, d, J=8.8 Hz), 6.88 (1H, d, J=1.7 Hz), 6.74 (1H, dd, J=8.8, 1.7 Hz), 2.19 (3H, s). MS (H2O-GC/MS): m/e 186 (100).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-hydroxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4-hydroxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-hydroxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4-hydroxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.